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O-cyclohexylhydroxylamine hydrochloride

Cat. No.: B8794610
M. Wt: 151.63 g/mol
InChI Key: QLXSYSGANCFSFN-UHFFFAOYSA-N
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Description

Overview of Hydroxylamines in Advanced Organic Synthesis

Hydroxylamines and their derivatives are a versatile class of compounds that play a crucial role in modern organic synthesis. wikipedia.org As oxygenated derivatives of ammonia, they serve as powerful reducing agents and are instrumental in the preparation of polymers and as components of photographic developers. britannica.com In the realm of organic reactions, hydroxylamines are frequently employed in the synthesis of oximes from aldehydes and ketones. britannica.com These oximes can be readily reduced to amines, which are foundational components in the manufacturing of dyes, plastics, and pharmaceuticals. britannica.com

The utility of hydroxylamines extends to their use as synthetic intermediates for a wide array of nitrogen-containing compounds. acs.org They can act as "tethered nitrogen" sources, which allows for intramolecular reactions, thereby providing stereo- and regiochemical control in the formation of carbon-nitrogen bonds. acs.org This approach has been successfully applied to the synthesis of complex molecules like alkaloids. acs.org Furthermore, hydroxylamines are key starting materials for the synthesis of various heterocyclic compounds, such as isoxazolidines and tetrahydro-1,2-oxazines. acs.org Their ability to participate in reactions like 1,3-dipolar cycloadditions, palladium-catalyzed cyclocarbonylation, and intramolecular aza-Michael additions underscores their significance in constructing complex molecular architectures. acs.org

Structural Classification and Nomenclature of O-Substituted Hydroxylamines

Hydroxylamine (B1172632) (NH₂OH) derivatives can be substituted at either the nitrogen or the oxygen atom. wikipedia.org When the substituent is on the oxygen atom, the compounds are known as O-substituted hydroxylamines. According to IUPAC nomenclature, compounds with the structure R-O-NH₂ can be named in several ways: as alkoxyamino derivatives, as O-substituted hydroxylamines, or as alkoxyamines. acdlabs.com If a higher priority functional group is present in the molecule, the prefix "aminooxy-" is used. acdlabs.com

The general structure of an O-substituted hydroxylamine features an amino group attached to an alkoxy group. This structural arrangement imparts unique chemical reactivity to these molecules. The presence of the N-O bond is a key feature, and its stability can be a factor in synthetic applications. mdpi.com O-cyclohexylhydroxylamine hydrochloride is a specific example of this class, where the substituent on the oxygen is a cyclohexyl group. chemspider.com

Historical Development and Contemporary Significance of this compound in Chemical Research

While the specific historical development of this compound is not extensively documented in readily available literature, its contemporary significance is evident from its applications in specialized areas of organic synthesis. It is primarily utilized as a reagent and intermediate in the preparation of more complex molecules. lookchem.comfishersci.ca

One of its key roles is in the synthesis of heterocyclic compounds. For instance, it is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs. fishersci.casigmaaldrich.com It also serves as a precursor for the synthesis of N-cyclohexyl nitrone through its reaction with aldehydes. lookchem.comfishersci.ca Furthermore, this compound acts as a hydroxylamination reagent for allyl esters and is employed in the conversion of 1,2-dicarboxylic acids to α,β-unsaturated carboxylic acids. lookchem.comfishersci.ca These applications highlight its value in constructing specific molecular frameworks relevant to pharmaceutical and materials science research. lookchem.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance White to cream crystalline powder or chunks. sigmaaldrich.comthermofisher.com
Melting Point 155 - 157 °C (decomposes). sigmaaldrich.com
Solubility Soluble in water. fishersci.cachemicalbook.com
CAS Number 56413-28-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B8794610 O-cyclohexylhydroxylamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

O-cyclohexylhydroxylamine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-8-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H

InChI Key

QLXSYSGANCFSFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)ON.Cl

Origin of Product

United States

Synthetic Methodologies for O Cyclohexylhydroxylamine Hydrochloride

Direct Salt Formation from O-Cyclohexylhydroxylamine Base

The most direct method for preparing O-cyclohexylhydroxylamine hydrochloride is the protonation of the O-cyclohexylhydroxylamine free base with a source of hydrogen chloride.

Reaction Conditions and Solvation Effects

The formation of the hydrochloride salt is typically achieved by treating a solution of O-cyclohexylhydroxylamine with hydrogen chloride. The choice of solvent is critical as it influences the solubility of the salt and, consequently, the ease of its isolation. A common laboratory-scale procedure involves dissolving the free base in a dry, non-polar aprotic solvent, such as diethyl ether. A solution of hydrogen chloride, also in dry ether, is then introduced to the solution. This results in the precipitation of this compound as a solid, which can be readily isolated from the solvent system in which it is poorly soluble. rsc.org

The reaction is an acid-base neutralization, which is generally fast and proceeds to completion. The use of anhydrous (dry) conditions is important to prevent the introduction of water, which could interfere with the crystallization process or introduce impurities.

Table 1: Solvents for Direct Salt Formation Click on a solvent to see its typical role in the process.

Solvent Role Rationale
Diethyl Ether Reaction & Precipitation Medium The free base is soluble, while the hydrochloride salt product is insoluble, leading to precipitation.
1,4-Dioxane (B91453) Recrystallization The salt can be dissolved at elevated temperatures and crystallizes upon cooling.

| Methanol (B129727)/Ether | Recrystallization | A solvent/anti-solvent system where the salt is soluble in methanol and insoluble in ether, allowing for controlled crystallization. rsc.org |

Purification and Recrystallization Techniques

For purification, recrystallization is the principal technique employed. rsc.org This process involves dissolving the crude salt in a suitable solvent at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor.

The choice of recrystallization solvent is crucial for obtaining a high-purity product. Solvents reported for the recrystallization of this compound include dry 1,4-dioxane and a mixed solvent system of methanol and diethyl ether. rsc.org In the latter case, the salt is dissolved in a minimal amount of hot methanol, and ether is added until the solution becomes turbid. Upon cooling, pure crystals of the hydrochloride salt form. The purified crystals are typically collected by filtration and washed with a cold, non-polar solvent like ether to remove any residual mother liquor before being dried under a vacuum.

Precursor Synthesis: O-Cyclohexylhydroxylamine

Preparation from Cyclohexanone (B45756) Oxime via Reduction Pathways

The reduction of cyclohexanone oxime to a hydroxylamine (B1172632) derivative is a synthetically challenging transformation. The primary difficulty lies in the inherent weakness of the N-O bond, which is susceptible to reductive cleavage. nih.govresearchgate.net Consequently, many common reducing agents and catalytic hydrogenation conditions lead to the formation of cyclohexylamine (B46788) as the major product. wikipedia.org

However, selective reduction to the desired N-alkoxyamine can be achieved under specific conditions. The use of pyridine-borane in the presence of an acid has been reported to reduce oximes to their corresponding hydroxylamine derivatives without significant over-reduction. rsc.org This method offers a pathway to the desired product while minimizing the cleavage of the N-O bond. The reaction proceeds by the selective reduction of the C=N double bond of the oxime.

Alternative Routes to O-Cyclohexylhydroxylamine

Given the challenges associated with the selective reduction of cyclohexanone oxime, alternative strategies, often starting from cyclohexanol (B46403), provide more reliable and higher-yielding routes to O-cyclohexylhydroxylamine.

One prominent method involves the Mitsunobu reaction. In this approach, cyclohexanol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This reaction forms an N-O bond, yielding N-(cyclohexyloxy)phthalimide. The phthalimide (B116566) protecting group is then cleaved, typically by treatment with hydrazine (B178648), to release the free O-cyclohexylhydroxylamine. google.com

Another effective strategy is the O-alkylation of a protected hydroxylamine derivative. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated using the methanesulfonate (B1217627) (mesylate) of cyclohexanol. This is followed by the removal of the N-tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product. organic-chemistry.org

Table 2: Summary of Alternative Synthetic Routes to O-Cyclohexylhydroxylamine

Method Starting Material Key Reagents Intermediate Product
Mitsunobu Reaction Cyclohexanol N-hydroxyphthalimide, Triphenylphosphine, DEAD N-(cyclohexyloxy)phthalimide

| Alkylation of Hydroxylamine Equivalent | Cyclohexanol | Methanesulfonyl chloride, tert-butyl N-hydroxycarbamate | N-Boc-O-cyclohexylhydroxylamine |

Analogous Synthetic Strategies for Related Hydroxylamine Hydrochlorides

The synthesis of this compound can be understood within the broader context of methods used to produce other hydroxylamine salts.

For the parent compound, hydroxylamine hydrochloride (NH₂OH·HCl), a common industrial approach is the Raschig process. This involves the reaction of sodium nitrite (B80452) with sodium bisulfite in aqueous solution to form hydroxylamine-N,N-disulfonate, which is then hydrolyzed with acid to yield hydroxylamine hydrochloride. chemrxiv.org Another industrial method involves the hydrolysis of nitromethane (B149229) with concentrated hydrochloric acid. oup.com

For other O-substituted analogues, such as O-phenylhydroxylamine hydrochloride, the synthesis can proceed from phenol. Phenol is first reacted with sodium hydride and then with 2,4-dinitrobenzene oxyamine. The resulting product is then treated with dry hydrogen chloride gas to form the hydrochloride salt.

These analogous strategies highlight the diversity of approaches to forming the hydroxylamine core and its corresponding hydrochloride salts, depending on the nature of the substituent (alkyl, aryl, or hydrogen).

Alkylation Approaches for O-Substituted Hydroxylamines

The formation of O-substituted hydroxylamines is primarily achieved through the nucleophilic substitution reaction where a protected hydroxylamine derivative acts as an O-nucleophile. The choice of alkylating agent and reaction conditions is crucial for the success of the synthesis.

General methods for preparing O-alkylated hydroxylamines often necessitate the reversible protection of the amine moiety. thieme-connect.com Common strategies include the O-alkylation of N-hydroxyphthalimide or a hydroxamic acid derivative with an alkyl halide. thieme-connect.com This classical approach, known as the Gabriel synthesis, involves the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the desired O-substituted hydroxylamine. thieme-connect.com

A more direct method avoids the preliminary conversion of an alcohol to an alkyl halide. thieme-connect.comorganic-chemistry.org This approach involves the transformation of an alcohol, such as cyclohexanol, into a species with a better leaving group, like a methanesulfonate (mesylate). organic-chemistry.orgresearchgate.net The resulting alkyl mesylate can then be used to alkylate a protected hydroxylamine. organic-chemistry.orgresearchgate.net For instance, cyclohexyl mesylate has been used to alkylate tert-butyl N-hydroxycarbamate, although this reaction with a bulkier substrate required higher temperatures (50 °C) and resulted in a lower yield compared to less hindered substrates. thieme-connect.com

Alkylation StrategyStarting Alcohol/HalideKey ReagentsIntermediateReference
Direct from AlcoholCyclohexanol1. Mesyl Chloride (MsCl), Base2. Protected HydroxylamineCyclohexyl mesylate organic-chemistry.org, thieme-connect.com
Gabriel SynthesisCyclohexyl bromideN-Hydroxyphthalimide, BaseN-(Cyclohexyloxy)phthalimide thieme-connect.com

Utilization of Protective Group Strategies in Hydroxylamine Synthesis

Protective groups are essential in the synthesis of O-substituted hydroxylamines to ensure regioselectivity. By temporarily blocking the more nucleophilic nitrogen atom, these groups direct the alkylation to the oxygen atom. thieme-connect.com The choice of protecting group influences the reaction conditions for both the alkylation and the subsequent deprotection steps. dtu.dk

One widely used strategy employs tert-butyl N-hydroxycarbamate as the protected hydroxylamine source. organic-chemistry.org The tert-butoxycarbonyl (Boc) group effectively shields the nitrogen atom, allowing the oxygen to act as the nucleophile in reactions with alkylating agents like alkyl mesylates. thieme-connect.comorganic-chemistry.org A significant advantage of this method is the deprotection step. The Boc group is readily cleaved under acidic conditions using dry hydrogen chloride (HCl) in diethyl ether. thieme-connect.comorganic-chemistry.org This process not only removes the protecting group but also directly yields the desired product as a crystalline hydrochloride salt. thieme-connect.comorganic-chemistry.org

Another cornerstone of hydroxylamine synthesis is the use of N-hydroxyphthalimide. thieme-connect.com In this strategy, the phthalimide group serves as the nitrogen protectant. The alkylation is typically performed under basic conditions with an alkyl halide. thieme-connect.com The subsequent deprotection to release the O-alkylated hydroxylamine is commonly achieved through hydrazinolysis (treatment with hydrazine). nih.gov Following the removal of the phthalimide group, the free O-substituted hydroxylamine can be converted to its hydrochloride salt. nih.gov

Protective GroupProtected HydroxylamineAlkylation ConditionsDeprotection ReagentFinal Salt FormationReference
tert-Butoxycarbonyl (Boc)tert-Butyl N-hydroxycarbamateBase (DBU), Alkyl MesylateDry HCl in Diethyl EtherConcurrent with deprotection organic-chemistry.org, thieme-connect.com
PhthalimideN-HydroxyphthalimideBase, Alkyl HalideHydrazine HydrateSeparate step after deprotection nih.gov, thieme-connect.com

Gram-Scale Synthetic Procedures for Hydroxylamine Salts

The successful synthesis of hydroxylamine salts on a gram scale is critical for their application as building blocks in further chemical synthesis. nih.gov The methodologies employing protective groups are well-suited for scaling up, providing reliable access to significant quantities of the desired products.

An alternative robust, multi-step approach has been utilized for the gram-scale synthesis of O-cyclopropyl hydroxylamine hydrochloride, demonstrating the scalability of the phthalimide protection strategy. nih.gov In this synthesis, the key intermediate, 2-cyclopropoxyisoindoline-1,3-dione, was prepared and then subjected to standard deprotection conditions using hydrazine hydrate. nih.gov Following the cleavage of the phthalimide group, the resulting free hydroxylamine was converted to its hydrochloride salt. nih.gov This three-step sequence successfully yielded over eight grams of the final product, highlighting its efficacy for large-scale preparation. nih.gov

Synthetic StepReagents & ConditionsPurposeReference
Route 1: From Alcohol
1. MesylationCyclohexanol, Mesyl Chloride, BaseConvert alcohol to a good leaving group organic-chemistry.org, thieme-connect.com
2. O-AlkylationCyclohexyl Mesylate, tert-Butyl N-hydroxycarbamate, DBU, 50 °CFormation of the C-O-N bond thieme-connect.com
3. Deprotection & Salt FormationO-Cyclohexyl-N-(tert-butoxycarbonyl)hydroxylamine, Dry HCl in EtherRemoval of Boc group and formation of hydrochloride salt organic-chemistry.org, thieme-connect.com
Route 2: Gabriel Method
1. O-AlkylationN-Hydroxyphthalimide, Cyclohexyl Bromide, BaseFormation of the C-O-N bond with a protected amine thieme-connect.com
2. DeprotectionN-(Cyclohexyloxy)phthalimide, Hydrazine HydrateCleavage of the phthalimide protecting group nih.gov
3. Salt FormationO-Cyclohexylhydroxylamine, HClConversion of the free base to the stable hydrochloride salt nih.gov

Chemical Reactivity and Transformation Chemistry of O Cyclohexylhydroxylamine Hydrochloride

Nucleophilic Character and Reactivity Profiles

The core reactivity of O-cyclohexylhydroxylamine stems from the lone pair of electrons on the nitrogen atom, which imparts a nucleophilic character to the molecule. In its hydrochloride salt form, the amine is protonated; however, in the presence of a base or under equilibrium conditions, the free hydroxylamine (B1172632) is available to react as a nucleophile.

O-cyclohexylhydroxylamine hydrochloride readily participates in condensation reactions with aldehydes and ketones. This type of reaction is a cornerstone of carbonyl chemistry, involving a nucleophilic addition of the hydroxylamine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an oxime ether. wikipedia.orglibretexts.org The general mechanism is acid-catalyzed and proceeds through a hemiaminal intermediate. wikipedia.org The reaction is typically driven to completion by removing the water that is formed. wikipedia.org

This transformation is crucial for the synthesis of O-cyclohexyl oximes and for the preparation of related compounds like N-cyclohexyl nitrones through reactions with aldehydes. lookchem.com The reaction is broadly applicable to a variety of carbonyl compounds, including aliphatic, alicyclic, and aromatic variants. researchgate.net

Table 1: Representative Condensation Reactions with Carbonyl Compounds

Carbonyl ReactantProduct TypeGeneral Structure of Product
Aldehyde (R-CHO)O-Cyclohexyl Aldoxime EtherR-CH=N-O-C₆H₁₁
Ketone (R-CO-R')O-Cyclohexyl Ketoxime EtherR,R'-C=N-O-C₆H₁₁

As a potent nucleophile, the free base form of O-cyclohexylhydroxylamine can engage in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. solubilityofthings.commasterorganicchemistry.com In these reactions, the nitrogen atom attacks the electron-deficient carbon of the substrate, displacing a leaving group. masterorganicchemistry.com

The reaction can proceed through two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks as the leaving group departs. solubilityofthings.com It is favored for primary and less-hindered secondary substrates and results in an inversion of stereochemistry at the reaction center. solubilityofthings.com

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. solubilityofthings.comucsb.edu This pathway is favored for tertiary substrates that can form stable carbocations. solubilityofthings.com

The choice of mechanism is influenced by the structure of the substrate, the nature of the leaving group, and the reaction conditions. solubilityofthings.com

Participation in Metal-Catalyzed Transformations

In addition to its classical nucleophilic reactivity, derivatives of O-cyclohexylhydroxylamine are key components in advanced metal-catalyzed reactions, particularly those involving palladium.

Derivatives such as O-benzoyl-N-cyclohexylhydroxylamine function as effective N-centered electrophiles in palladium-catalyzed alkene diamination reactions. nih.govnih.gov These transformations couple alkenes bearing a tethered nitrogen nucleophile (like N-allylguanidines or ureas) with the hydroxylamine-derived electrophile to generate valuable cyclic guanidines and ureas. nih.govresearchgate.net This methodology provides a direct route for the difunctionalization of alkenes, installing two nitrogen atoms across the double bond. nih.gov

Mechanistic studies have led to a revised understanding of these transformations, pointing away from earlier hypotheses and toward a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov The key mechanistic steps are proposed as follows:

Oxidative Addition: The O-benzoylhydroxylamine electrophile undergoes a crucial oxidative addition to a Pd(II) complex. nih.govnih.gov

Reductive Elimination: This is followed by a reductive elimination from the resulting Pd(IV) intermediate, which forms the critical alkyl carbon-nitrogen bond. nih.govnih.gov

This pathway contrasts with other mechanisms that might involve aminopalladation followed by oxidative addition. nih.gov

Research has revealed that the choice of ligand for the palladium catalyst has a profound impact on the reaction's efficiency. nih.gov Contrary to what is common in many cross-coupling reactions, phosphine (B1218219) ligands are not only unnecessary but can actively inhibit catalysis in many instances. nih.govnih.gov Instead, acetylacetone (B45752) (acac) and its derivatives have been identified as the crucial ligands that promote reactivity. nih.govnih.gov

The electronic properties of the acac-derived ligand significantly influence the catalytic performance. Electron-rich acac derivatives have been shown to outperform the standard ligand, while electron-deficient versions can lead to a dramatic decrease in product yield. nih.gov This highlights the non-innocent role of the acac ligand in the catalytic cycle.

Table 2: Effect of Ligand on Pd-Catalyzed Diamination Yield

Catalyst / LigandNMR Yield of Product 3e (%)Isolated Yield of Product 3e (%)
Pd₂(dba)₃ / JackiePhos32-
Pd(acac)₂ (no phosphine)74-
Pd(acac)₂ / Ligand 15c83-
Pd(acac)₂ / Ligand 15d88-
Pd(acac)₂ / Ligand 15e85-
Pd(acac)₂ / Ligand 15f (electron-rich)-84

Data adapted from studies on the coupling of an N-allylurea with an O-benzoylhydroxylamine derivative. nih.gov

Table 3: Comparison of Standard vs. Electron-Deficient acac Ligand

CatalystYield of Product 3b (%)
Pd(acac)₂90
Pd(acac-F₆)₂10

Data reflects the coupling of an N-allylguanidine with an O-benzoylhydroxylamine derivative, demonstrating the strong negative effect of an electron-deficient ligand. nih.gov

Gold Nanoparticle-Catalyzed Oxidation Reactions

The oxidation of hydroxylamines represents a significant transformation in organic synthesis, and the use of heterogeneous catalysts, such as gold nanoparticles, has garnered attention for its efficiency and selectivity under mild conditions. mdpi.com O-cyclohexylhydroxylamine, often used in its hydrochloride salt form, can be effectively oxidized using gold nanoparticle-based systems. mdpi.com

The gold nanoparticle-catalyzed aerobic oxidation of N-cyclohexylhydroxylamine hydrochloride leads to the formation of the corresponding nitroso compound, nitrosocyclohexane (B8604930). mdpi.com This transformation is a key reaction, converting the hydroxylamine functional group into a nitroso group. mdpi.com In a typical procedure, the reaction is carried out in a biphasic solvent system, such as chloroform (B151607) and water (CHCl3/H2O), in the presence of a base like potassium carbonate (K2CO3) to neutralize the hydrochloride salt. mdpi.com The reaction mixture is stirred at room temperature under an air atmosphere, demonstrating the use of a mild and readily available oxidant. mdpi.com The oxidation of N-cyclohexylhydroxylamine (2a) using a gold-carbon nanotube (AuCNT) catalyst cleanly produced nitrosocyclohexane (2b) with a high yield of 83%. mdpi.com A noteworthy aspect of this reaction is the stability of the product; no isomerization of the nitrosocyclohexane into its tautomeric form, cyclohexanone (B45756) oxime, was observed, which is a common side reaction for nitroso compounds with α-protons. mdpi.com

The catalyst system plays a crucial role in the efficiency and selectivity of the oxidation of O-cyclohexylhydroxylamine. A supramolecular heterogeneous catalyst, developed by assembling and stabilizing gold nanoparticles on the surface of carbon nanotubes (AuCNT), has proven to be highly effective. mdpi.com This nanohybrid catalyst demonstrates high efficiency for the aerobic oxidation of various hydroxylamines, including N-cyclohexylhydroxylamine. mdpi.com The use of a binary solvent mixture, such as chloroform/water, enhances the reaction rate and contributes to a more selective transformation. mdpi.com The selectivity of the AuCNT catalyst is particularly evident in the oxidation of N-cyclohexylhydroxylamine, where nitrosocyclohexane is formed exclusively, without the formation of the cyclohexanone oxime isomer. mdpi.com This high selectivity is a significant advantage, as it simplifies purification and increases the yield of the desired product. mdpi.com While this catalyst system is effective for aliphatic substrates, aromatic hydroxylamines have been reported to behave differently under these conditions. mdpi.com

Table 1: Gold Nanoparticle-Catalyzed Oxidation of N-Cyclohexylhydroxylamine

SubstrateCatalystSolvent SystemBaseProductYield (%)Reference
N-cyclohexylhydroxylamine hydrochlorideAuCNT (0.5 mol %)CHCl3/H2O (1:1)K2CO3Nitrosocyclohexane83 mdpi.com

Amide Bond Formation via Carbodiimide (B86325) Mediated Reactions

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely utilized as coupling agents to facilitate the formation of amide bonds between a carboxylic acid and a primary amine. creative-proteomics.comthermofisher.com This reaction is a cornerstone of peptide synthesis and bioconjugation. nih.gov The mechanism involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by a primary amino group. thermofisher.comnih.gov

O-cyclohexylhydroxylamine possesses a nucleophilic nitrogen atom within its hydroxylamine moiety (-NHOH), which can act as the primary amine in this reaction. When reacted with a carboxylic acid in the presence of a carbodiimide like EDC or DCC, the carboxyl group is first activated to the O-acylisourea. Subsequently, the nitrogen atom of O-cyclohexylhydroxylamine attacks the activated carbonyl carbon, displacing the carbodiimide-derived urea (B33335) byproduct and forming a stable amide bond. This results in the formation of an N-acyl-N-cyclohexylhydroxylamine derivative. The reaction is considered a "zero-length" crosslinking reaction because no part of the carbodiimide molecule is incorporated into the final product. thermofisher.com The choice between water-soluble EDC and water-insoluble DCC often depends on the reaction solvent and the solubility of the substrates. creative-proteomics.comthermofisher.com

Intermolecular Hydroamination Reactions

Intermolecular hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond, such as in alkenes or alkynes. wikipedia.org This reaction is an atom-economical method for forming C-N bonds. wikipedia.org While typically requiring a catalyst, a metal- and acid-free Cope-type hydroamination has been developed for the reaction of hydroxylamines with unsaturated systems. nih.gov

N-alkylhydroxylamines, such as O-cyclohexylhydroxylamine, can participate in these intermolecular hydroamination reactions. nih.gov They have been shown to react with strained alkenes to give N,N-dialkylhydroxylamines. nih.gov The reaction scope extends to vinylarenes, where modest to good yields are achievable. nih.gov The regioselectivity of the addition to vinylarenes is dependent on the electronic nature of the substrate; electron-rich vinylarenes typically yield branched products, while electron-deficient ones lead to linear products. nih.gov The reaction conditions are generally mild and compatible with various functional groups. nih.gov For certain substrates, the addition of sodium cyanoborohydride has been observed to have a beneficial effect on the reaction, with the extent of improvement depending on the specific hydroxylamine structure. nih.gov

Nitrosation Reactions for N-Nitrosohydroxylamine Derivatives

Nitrosation is the process of introducing a nitroso group (-N=O) into a molecule. sci-hub.se Secondary hydroxylamines, including N-cyclohexylhydroxylamine, can undergo N-nitrosation to form N-nitrosohydroxylamine derivatives. sci-hub.se This reaction involves the formation of an N-N bond between the hydroxylamine nitrogen and the nitrogen of the nitrosating agent. sci-hub.se

A common method for this transformation involves the use of alkyl nitrites, such as tert-butyl nitrite (B80452) (TBN), in an organic solvent. sci-hub.se The reaction of N-cyclohexylhydroxylamine with TBN effectively yields the corresponding N-nitroso derivative. This transformation is part of a broader class of reactions where various NH-containing compounds, including secondary amines, amides, and ureas, are converted into their N-nitroso counterparts. sci-hub.se The reactivity of the substrate towards nitrosation can be influenced by its structure and the specific nitrosating agent and conditions employed. sci-hub.se

Sulfation Reactions of Secondary Hydroxylamines

The reaction of hydroxylamines with sulfating agents can lead to the formation of various sulfur-containing nitrogen compounds. The reactivity of N-alkylhydroxylamines with sulfur dioxide has been studied, revealing multiple reaction pathways. researchgate.net For instance, the reaction of N-methylhydroxylamine with sulfur dioxide can produce both N-methylsulphamic acid and methylammonium (B1206745) hydrogen sulphate. researchgate.net

Based on this reactivity, O-cyclohexylhydroxylamine, as a secondary hydroxylamine, is expected to react with sulfur dioxide or other sulfating agents. The reaction could proceed through a nucleophilic attack of the hydroxylamine nitrogen on the sulfur atom. Depending on the reaction conditions and subsequent rearrangements or steps, this could lead to the formation of N-cyclohexylsulphamic acid or cyclohexylammonium hydrogen sulfate. Another potential pathway for sulfation involves the reaction of amines with persulfate ions in an aqueous base, which typically yields aryl O-sulfonate derivatives from aromatic amines. researchgate.net This suggests that under specific oxidative conditions, O-cyclohexylhydroxylamine could potentially form an O-sulfonated product.

Mechanistic Investigations and Reaction Pathways

Kinetic Studies of Hydrolysis and Related Decomposition Pathways

The hydrolysis of O-alkylhydroxylamines, such as O-cyclohexylhydroxylamine hydrochloride, is a reaction of significant interest due to its relevance in various chemical transformations. The stability of these compounds is largely governed by the pH of the medium and the temperature. The decomposition pathways can be complex, often involving parallel or consecutive reactions.

While specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of hydrolysis for similar compounds suggest a pseudo-first-order kinetic model under constant pH conditions. The rate of hydrolysis is influenced by factors such as pH and temperature. For analogous compounds, studies have shown that the hydrolysis rate constant (k) can be determined by monitoring the disappearance of the reactant over time.

The temperature dependence of the reaction rate allows for the calculation of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the application of the Arrhenius and Eyring equations. These parameters provide insights into the energy barrier and the molecular arrangement of the transition state.

Table 1: Illustrative Rate Constants and Activation Parameters for the Hydrolysis of an O-Alkylhydroxylamine Hydrochloride at pH 7

Temperature (°C)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
251.2 x 10⁻⁵8582.5-45
405.8 x 10⁻⁵8582.5-45
552.5 x 10⁻⁴8582.5-45

Note: The data in this table are illustrative and represent typical values for the hydrolysis of O-alkylhydroxylamines. They are not specific experimental values for this compound.

The activation energy for the decomposition of many organic molecules in solution typically falls within a range that allows for measurable reaction rates at elevated temperatures. For instance, a study on the degradation of various drug-like molecules reported a mean activation energy of 98.6 kJ/mol. dalalinstitute.com

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for studying reaction mechanisms. numberanalytics.com They correlate the rate or equilibrium constants of a series of reactions with a parameter that quantifies the electronic effect of substituents. numberanalytics.comresearchgate.net For the hydrolysis of a series of substituted O-arylhydroxylamines, for example, a Hammett plot of log(k/k₀) versus the substituent constant (σ) would be expected to be linear if the reaction mechanism is consistent across the series.

The sign and magnitude of the reaction constant (ρ) obtained from the Hammett plot provide valuable information about the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge at the reaction center in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the buildup of positive charge.

While a specific LFER study on this compound is not available, one could envision a study on a series of para-substituted O-phenylhydroxylamines to probe the electronic demands of the hydrolysis reaction.

Table 2: Hypothetical Hammett Data for the Hydrolysis of para-Substituted O-Phenylhydroxylamines

Substituent (X)σₚRate Constant (k) (s⁻¹)log(kₓ/kₒ)
-OCH₃-0.275.0 x 10⁻⁶-0.30
-CH₃-0.177.1 x 10⁻⁶-0.15
-H0.001.0 x 10⁻⁵0.00
-Cl0.232.1 x 10⁻⁵0.32
-NO₂0.781.5 x 10⁻⁴1.18

Note: This table presents hypothetical data to illustrate the application of the Hammett equation. A plot of log(kₓ/kₒ) vs σₚ would yield the reaction constant ρ.

Elucidation of Reaction Mechanisms Involving Hydroxylamine (B1172632) Derivatives

The reactions of hydroxylamine derivatives are diverse and mechanistically intricate, often involving intermediates that are not directly observable.

The oxidation of hydroxylamines can proceed through various pathways, often involving the formation of radical intermediates. researchgate.net For instance, one-electron oxidation can generate a hydroxylaminyl radical (R-NHO•), which can undergo further reactions. In the presence of metal catalysts or other oxidizing agents, these reactions can be initiated and propagated.

The nature of the oxidant and the reaction conditions dictate the products formed. For example, the oxidation of hydroxylamine itself by iron(III) can yield different nitrogen-containing products depending on the stoichiometry of the reactants. libretexts.org Radical intermediates are often implicated in these transformations. nih.gov The oxidation of cyclohexane, a related carbocyclic structure, is known to proceed via carbon-centered radical intermediates.

The general mechanism for the formation of radical intermediates in the oxidation of hydroxylamine derivatives can be depicted as:

R-NH-OH + [Ox] → R-NHO• + [Ox]⁻ + H⁺

This initial radical can then undergo a variety of subsequent steps, including hydrogen atom abstraction, dimerization, or further oxidation.

Catalytic reactions involving hydroxylamine derivatives can exhibit high levels of stereocontrol, leading to the preferential formation of one stereoisomer over others. The stereochemical outcome of a reaction is determined by the geometry of the transition state, which can be influenced by the catalyst, substrates, and reaction conditions.

In reactions where a new stereocenter is formed, the diastereoselectivity describes the preference for the formation of one diastereomer over another. For instance, in the catalytic addition of a hydroxylamine derivative to a chiral substrate, the approach of the nucleophile to the prochiral center can be directed by the catalyst, leading to a high diastereomeric excess.

While specific studies on the diastereoselectivity of reactions involving O-cyclohexylhydroxylamine are not readily found, the principles of asymmetric catalysis can be applied. Chiral catalysts can create a chiral environment around the reactants, lowering the activation energy for the formation of one diastereomer relative to the other. Diastereodivergent catalysis is an advanced strategy where, by changing the catalyst, one can selectively produce any of the possible diastereomers of a product.

Spectroscopic and Diffraction Studies in Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of the Hydrochloride Salt

A study published by the Royal Society of Chemistry provides detailed crystallographic data for O-cyclohexylhydroxylamine hydrochloride. rsc.org The analysis reveals that the compound crystallizes in the orthorhombic space group Pbca. The unit cell parameters were determined to be a = 7.6236(4) Å, b = 9.2921(7) Å, and c = 23.018(10) Å, with a unit cell volume of 1630.6(7) ų. rsc.org These parameters define the fundamental repeating unit of the crystal lattice. The structure was solved and refined to a final R-factor of 0.0351, indicating a high degree of accuracy in the determined atomic positions. rsc.org

The crystallographic data confirm the connectivity of the molecule, showing the cyclohexyl ring attached to an oxygen atom, which in turn is bonded to a nitrogen atom. The hydrochloride is present as a chloride ion, which forms hydrogen bonds with the ammonium (B1175870) group of the O-cyclohexylhydroxylamine cation. This interaction is a key feature of the crystal packing.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₆H₁₄ClNO
Formula Weight 151.63
Temperature 290(2) K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group Pbca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton attached to the carbon bearing the oxygen (the α-proton) would be shifted downfield due to the electron-withdrawing effect of the oxygen atom, likely appearing in the range of 3.0-4.0 ppm. The protons on the nitrogen atom of the hydroxylammonium group would be expected to appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

For comparison, the ¹H NMR spectrum of cyclohexylamine (B46788) hydrochloride shows signals for the cyclohexyl protons between approximately 1.1 and 2.0 ppm, with the proton on the carbon attached to the nitrogen appearing at around 3.16 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the carbon atoms in the cyclohexyl ring. The carbon atom bonded to the oxygen (C-O) would be the most downfield-shifted signal due to the deshielding effect of the electronegative oxygen atom. The other carbons of the cyclohexyl ring would appear at higher field strengths.

The ¹³C NMR spectrum for N-cyclohexylhydroxylamine hydrochloride shows signals for the cyclohexyl carbons, which can be used as a reference for predicting the chemical shifts in the O-substituted analogue. chemicalbook.com

NMR spectroscopy is also invaluable for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound, the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product can be tracked over time to determine the reaction's completion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH -O 3.0 - 4.0 70 - 80
Cyclohexyl CH 1.0 - 2.0 20 - 40
NH ₃⁺ Variable (broad) -

Note: These are predicted values based on general principles and data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad and strong absorption band in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium group (-NH₃⁺), likely overlapping with the C-H stretching vibrations of the cyclohexyl ring. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring typically appear just below 3000 cm⁻¹.

A key absorption for this molecule would be the C-O stretching vibration, which is expected to appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The N-O stretching vibration is also expected in the fingerprint region, usually around 900-800 cm⁻¹. The presence of these bands would provide strong evidence for the O-cyclohexylhydroxylamine structure. Additionally, bending vibrations for the N-H bonds of the ammonium group are expected around 1600-1500 cm⁻¹.

While a specific spectrum for this compound was not found in the searched results, the interpretation of IR spectra is based on well-established correlation tables for functional group absorptions.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
-NH₃⁺ N-H Stretch 3200 - 2800 (broad, strong)
Cyclohexyl C-H C-H Stretch 2950 - 2850 (strong)
-NH₃⁺ N-H Bend 1600 - 1500 (medium)
Cyclohexyl CH₂ C-H Bend 1470 - 1445 (medium)
C-O C-O Stretch 1260 - 1000 (medium to strong)
N-O N-O Stretch 900 - 800 (medium)

Note: These are expected frequency ranges based on standard IR correlation tables.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. arxiv.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties. wikipedia.org

Ab initio and Density Functional Theory (DFT) are two primary classes of methods used in quantum chemistry. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT methods, on the other hand, calculate the electronic energy based on the molecule's electron density, offering a balance between accuracy and computational cost that makes them highly popular for studying large molecules. researchgate.netmedcraveebooks.com

For O-cyclohexylhydroxylamine, calculations would typically begin by optimizing the molecular geometry using a method like DFT with a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p) or cc-pVDZ. rsc.orgnih.gov The choice of functional and basis set is crucial for obtaining accurate results, with larger basis sets and more sophisticated functionals generally providing higher accuracy at a greater computational expense. nih.gov These calculations yield the molecule's minimum energy conformation, bond lengths, and angles.

Once the geometry is optimized, molecular orbital (MO) analysis provides critical insights into chemical reactivity. huntresearchgroup.org.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. rsc.org

The distribution of charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface indicates regions of positive and negative electrostatic potential, highlighting areas prone to electrophilic or nucleophilic attack.

Table 1: Illustrative Quantum Chemical Descriptors for O-cyclohexylhydroxylamine

ParameterDescriptionTypical Information Yielded
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical reactivity and stability
NBO Charge on NitrogenPartial atomic charge calculated by NBO analysisQuantifies local electron density
NBO Charge on OxygenPartial atomic charge calculated by NBO analysisQuantifies local electron density

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. arxiv.org This involves identifying reactants, products, intermediates, and the transition states that connect them.

To model a reaction involving O-cyclohexylhydroxylamine, computational methods can be used to locate the transition state (TS) structure, which represents the highest energy point along the minimum energy path of the reaction. researchgate.netyoutube.com Frequency calculations are performed to verify the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the transition state is identified, its energy can be compared to that of the reactants to calculate the activation energy (ΔG‡). nih.gov This value is crucial for predicting the reaction rate constant using transition state theory. Lower activation energies correspond to faster reactions. nih.gov Computational studies on similar compounds, such as the retro-Cope elimination of N,N-dialkylhydroxylamines, have shown that DFT calculations can accurately predict reactivity trends and activation barriers. nih.gov

Table 2: Example of Calculated Energetic Parameters for a Hypothetical Reaction

ParameterSymbolDescription
Enthalpy of ReactionΔHrxnThe heat absorbed or released during the reaction.
Gibbs Free Energy of ReactionΔGrxnIndicates the spontaneity of the reaction.
Activation EnergyΔGThe energy barrier that must be overcome for the reaction to occur.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions over time. nih.govyoutube.com

For O-cyclohexylhydroxylamine hydrochloride in a solvent like water, MD simulations can reveal information about its solvation shell, the dynamics of the cyclohexyl ring, and the stability of hydrogen bonds. mdpi.com Such simulations are particularly useful for understanding how the molecule behaves in a realistic environment, which can influence its reactivity. nih.gov The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up an accurate MD simulation. mdpi.com

Thermochemical Analysis of Derived N-Electrophiles

O-cyclohexylhydroxylamine can potentially serve as a precursor to N-electrophiles, which are highly reactive intermediates. Computational chemistry is essential for studying these transient species. Thermochemical properties such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated for these N-electrophiles using high-level ab initio or DFT methods.

These calculations provide a quantitative measure of the stability of the electrophilic species. By comparing the thermochemical data of different potential electrophiles, it is possible to predict which species are more likely to form and what their subsequent reactivity might be. This analysis is crucial for understanding the reaction mechanisms where O-cyclohexylhydroxylamine acts as a source of an electrophilic nitrogen atom.

Synthetic Utility in the Preparation of Complex Molecular Architectures

Precursors for the Synthesis of N-Heterocyclic Compounds

N-heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and O-cyclohexylhydroxylamine hydrochloride provides a reliable entry point for their synthesis. The reagent has been successfully employed in the preparation of various nitrogen- and oxygen-containing ring systems. For instance, it is a documented precursor in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and analogs of hexahydroisoxazolequinoline. These transformations leverage the reactivity of the hydroxylamine (B1172632) moiety to construct the core heterocyclic scaffold.

The synthesis of these compounds highlights the role of this compound in forming specific classes of N-heterocycles, as detailed in the table below.

Starting MaterialsResulting N-Heterocycle Class
This compound, Diethyl acetylenedicarboxylateIsoxazolone
This compound, Cyclohexenone derivativeIsoxazole[5,4-b]quinoline

Application in Sigmatropic Rearrangements for Ring Formation

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that allow for the strategic formation and reorganization of chemical bonds. wikipedia.orgnumberanalytics.com These reactions are particularly useful in the synthesis of complex heterocyclic systems. as-pub.combohrium.com While specific examples detailing the use of O-cyclohexylhydroxylamine in such rearrangements are not widely documented, the broader class of O-alkylated hydroxylamines serves as an important precedent.

Research has shown that related compounds, such as N-arylated O-cyclopropyl hydroxamates, undergo a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and rearomatization to produce tetrahydroisoquinoline derivatives. as-pub.comresearchgate.net This process, a di-heteroatom Cope-type rearrangement, demonstrates the potential of the N-O bond within hydroxylamine derivatives to participate in concerted bond reorganization to form new N-heterocyclic rings. as-pub.comresearchgate.net This synthetic strategy underscores the latent utility of compounds like O-cyclohexylhydroxylamine for similar transformations in the construction of novel molecular architectures. as-pub.com

Intermediates in the Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are a critical class of compounds known for their ability to chelate metal ions, a property that makes them valuable as metalloprotease inhibitors in medicine. This compound is a key intermediate for accessing these derivatives. The most common synthetic route involves the nucleophilic acyl substitution reaction between the hydroxylamine and an activated carboxylic acid, such as an ester or an acyl chloride.

In this reaction, the nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. This process is often carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. The result is the formation of a stable N-cyclohexyl-substituted hydroxamic acid.

Reactant 1Reactant 2Product Class
This compoundCarboxylic Acid Ester (R-COOR')N-cyclohexyl hydroxamic acid (R-CONH-OC₆H₁₁)
This compoundAcyl Chloride (R-COCl)N-cyclohexyl hydroxamic acid (R-CONH-OC₆H₁₁)
This compoundCarboxylic Acid (R-COOH) with coupling agentN-cyclohexyl hydroxamic acid (R-CONH-OC₆H₁₁)

Building Blocks for Complex Organic Molecules with Potential Applications

The utility of this compound extends to its role as a foundational building block for creating more elaborate molecules that possess potential therapeutic applications. Its ability to introduce the N-oxy-cyclohexyl moiety is crucial in the design of various bioactive compounds.

Precursors for Cyclin-Dependent Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are enzymes that play a pivotal role in regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. O-cyclohexylhydroxylamine has been identified as a reactant used in the preparation of certain cyclin-dependent kinase inhibitors. In these syntheses, the compound serves as a key building block, providing a specific structural fragment that is incorporated into the final inhibitor molecule.

Synthetic Scaffolds for Bradykinin (B550075) B1 Receptor Antagonists

The bradykinin B1 receptor is implicated in inflammatory processes and chronic pain, making its antagonists a target for drug development. However, a review of the scientific literature does not prominently feature this compound as a common precursor or synthetic scaffold in the synthesis of Bradykinin B1 receptor antagonists. nih.govnih.govmedchemexpress.comepo.org The development of these antagonists typically proceeds through other synthetic routes utilizing different core structures. nih.govnih.gov

Integration into Multi-Step Organic Synthesis Schemes

A multi-step organic synthesis involves a sequence of chemical reactions to construct a complex target molecule from simpler starting materials. The value of a reagent in this context is determined by its reliability, versatility, and the strategic importance of the structural motifs it can introduce. This compound is effectively integrated into such schemes as a versatile starting material.

Its application in forming N-heterocycles like isoxazolones or in creating hydroxamic acid functionalities demonstrates its role as an early-stage reactant. These intermediates can then undergo further transformations in subsequent steps. For example, a hydroxamic acid derivative formed from this compound can be incorporated into a larger molecule designed to inhibit a specific enzyme. This integration showcases the compound's utility in building molecular complexity in a controlled, step-wise manner, making it a valuable tool in the synthetic chemist's arsenal.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes has led to significant improvements in the synthesis of O-cyclohexylhydroxylamine and its derivatives. A key area of development is the move away from traditional methods that may involve harsh reagents or produce significant waste streams.

Modern approaches emphasize catalytic reactions that offer higher yields, greater purity, and a reduced environmental footprint. One such advanced method involves the catalytic hydrogenation of O-substituted ketoximes. For instance, the hydrogenation of O-methylcyclohexanone oxime using a platinum on activated carbon catalyst represents a more sustainable pathway. This process is noted for its increased reaction speed, extended catalyst life, and superior yield and purity compared to older techniques. Furthermore, it curtails solvent usage and minimizes environmental pollution.

Future research in this area is expected to focus on:

Flow Chemistry: The development of continuous synthesis processes can offer safer reaction conditions and reduce production costs, as demonstrated in the synthesis of related compounds like N-benzylhydroxylamine hydrochloride. mdpi.com

Novel Catalysts: Exploration of non-precious metal catalysts or biocatalysts to further enhance the sustainability and cost-effectiveness of the synthesis.

Exploration of New Catalytic Applications and Reaction Paradigms

O-cyclohexylhydroxylamine hydrochloride serves as a valuable intermediate in the synthesis of various organic molecules. Its utility has been demonstrated in the preparation of compounds such as 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs. sigmaaldrich.com

A significant area of emerging research is its application in novel reaction paradigms, particularly in the construction of complex heterocyclic structures. The hydroxylamine (B1172632) functional group is a key player in 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocycles in a regio- and stereoselective manner. wikipedia.orgorganic-chemistry.org

In this context, O-cyclohexylhydroxylamine can be a precursor to nitrones, which are potent 1,3-dipoles. These nitrones can then react with various dipolarophiles (like alkenes or alkynes) to efficiently build isoxazolidine (B1194047) and isoxazoline (B3343090) frameworks. mdpi.comijrpc.comresearchgate.net This reaction paradigm is crucial for generating molecular diversity and accessing novel chemical entities for various applications, including pharmaceuticals. ijrpc.com

Future research is likely to explore:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of cycloaddition reactions involving derivatives of O-cyclohexylhydroxylamine, leading to enantiomerically pure products.

Tandem Reactions: Designing one-pot reactions where the formation of the active dipole and the subsequent cycloaddition occur sequentially, improving process efficiency.

Novel Heterocycle Synthesis: Expanding the scope of dipolarophiles to create a wider array of complex, polycyclic, and spirocyclic heterocyclic systems. nih.gov

Advanced Mechanistic and Computational Studies for Predictive Chemistry

To fully harness the potential of this compound in synthesis, a deep understanding of its reaction mechanisms is essential. Advanced mechanistic and computational studies provide invaluable insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling chemical structures and reactions. researchgate.net For hydroxylamine derivatives, these studies can predict key properties like O–H bond dissociation enthalpies, which are crucial for understanding their activity in applications such as free-radical scavenging. nih.govacs.org Computational modeling can elucidate the electronic and steric effects of the cyclohexyl group on the reactivity of the hydroxylamine moiety. nih.gov

While detailed computational studies specifically focused on this compound are an emerging field, research on related structures provides a clear roadmap. Future investigations are expected to involve:

Reaction Pathway Modeling: Simulating the entire reaction coordinate for processes like nitrone formation and subsequent cycloaddition to identify energy barriers and key intermediates.

Catalyst-Substrate Interactions: Modeling how different catalysts interact with O-cyclohexylhydroxylamine derivatives to rationalize and predict the outcomes of catalytic processes.

Predictive Screening: Using computational tools to virtually screen new reaction conditions or substrates to identify promising avenues for laboratory exploration, thereby accelerating the discovery of new reactions and applications. acs.org

By combining experimental work with these powerful predictive tools, chemists can move towards a more rational design of synthetic routes and novel molecules based on the O-cyclohexylhydroxylamine scaffold.

Q & A

Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?

  • Methodological Answer :
  • Electrophilic Amination : React cyclohexylmagnesium bromide with chloramine-T (yields ~70%, but requires strict anhydrous conditions) .
  • Reductive Methods : Hydrogenate nitrocyclohexane over Pd/C in HCl (yields ~85%, scalable to 100 g batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.